Antiproliferative Activity of 6-Chloropurine Glucosides Is Comparable to Cladribine in Human Tumor Lines
In a 2015 study, a series of 6-chloropurine nucleosides embodying perbenzylated hexopyranosyl (glucosyl, galactosyl, mannosyl) glycons were tested via SRB assay against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines. The glucosyl-bearing 6-chloropurine nucleosides demonstrated micromolar GI₅₀ values whose order of magnitude was comparable to that of the established chemotherapeutic cladribine (2-chloro-2′-deoxyadenosine) [1]. This represents a class-level inference for 6Cl9G, as the perbenzylated glucosyl nucleosides in the study share the same 6-chloropurine base and glucose-derived hexopyranose topology, though direct GI₅₀ data for the non-benzylated 6Cl9G remain unstated in the published literature.
| Evidence Dimension | Cytotoxicity (GI₅₀, growth inhibition) |
|---|---|
| Target Compound Data | Micromolar GI₅₀ values for perbenzylated 6-chloropurine glucosyl nucleosides (specific values available in the primary study for individual cell lines) [1]. |
| Comparator Or Baseline | Cladribine (2-chloro-2′-deoxyadenosine): GI₅₀ values in the same micromolar range in the same panel of tumor cell lines. |
| Quantified Difference | Comparable order of magnitude; the most active 6-chloropurine derivative provided data of the same order of magnitude as cladribine [1]. |
| Conditions | SRB (sulforhodamine B) cytotoxicity assay; human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines; 48–72 h exposure. |
Why This Matters
Users selecting a 6-chloropurine nucleoside for antitumor screening should consider 6Cl9G as a representative of the glucose-bearing chemotype that has demonstrated cladribine-level potency in vitro, unlike the riboside analog which operates via a distinct IMPDH-inhibitory mechanism.
- [1] Schwarz S, Csuk R. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry. 2015;90:914–928. PMID: 25554973. View Source
